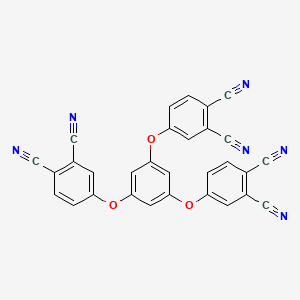

1,3,5-Tris(3,4-dicyanophenoxy)benzene

Description

Overview of High-Performance Thermosetting Resins

High-performance thermosetting resins are a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. numberanalytics.comlqa.com Once cured, these materials form a rigid, three-dimensional cross-linked network, a process that is irreversible and imparts them with their robust characteristics. prepregs.com This is in contrast to thermoplastics, which can be remelted and reshaped. lqa.com The defining properties of high-performance thermosets include a high glass transition temperature (Tg), often exceeding 120°C, significant tensile strength, and high modulus. worldscientific.com

These materials are indispensable in industries where components are subjected to extreme conditions. numberanalytics.com In the aerospace and automotive sectors, they are used for engine parts, structural components, and heat shields, contributing to weight reduction and fuel efficiency. numberanalytics.comspecificpolymers.comspecificpolymers.com The energy and electronics industries also rely on these resins for applications such as in nuclear reactors, gas turbines, and various electronic components that demand high thermal and dimensional stability. numberanalytics.comrtpcompany.com Common examples of high-performance thermosets include polyimides, bismaleimides, cyanate (B1221674) esters, and the particularly high-performing phthalonitrile (B49051) resins. specificpolymers.comspecificpolymers.com

Rationale for Researching 1,3,5-Tris(3,4-dicyanophenoxy)benzene in Advanced Materials Science

The focus on this compound stems from its unique molecular architecture, which makes it a superior precursor for creating ultra-high-performance thermosetting polymers. This compound is a trifunctional phthalonitrile monomer, meaning it has three reactive phthalonitrile groups extending from a central benzene (B151609) ring. This structure is key to its utility in advanced materials.

Upon curing, the multiple reactive sites on each molecule of this compound allow for the formation of a highly cross-linked polymer network. This extensive cross-linking results in a thermoset with exceptional thermal and oxidative stability, capable of withstanding prolonged exposure to temperatures exceeding 300°C. specificpolymers.com The resulting polymers are known for their low moisture absorption, inherent fire resistance, and excellent mechanical properties. specificpolymers.comfaa.gov The polymerization of phthalonitriles, including this specific monomer, proceeds via an addition-type curing mechanism, which minimizes the release of volatile byproducts. specificpolymers.comfaa.gov This is a significant manufacturing advantage as it reduces the formation of voids in the final composite material, leading to superior structural integrity. faa.gov

The unique combination of processability and the outstanding properties of the cured resin makes this compound a critical area of research for developing next-generation materials for aerospace, defense, and electronics applications where performance under extreme conditions is paramount. researchgate.netresearchgate.net

Historical Context and Evolution of Phthalonitrile-Based Systems

The journey of phthalonitrile-based materials began with early accidental discoveries. In 1907, a blue, insoluble substance was noted during a reaction with o-cyanobenzamide. chimia.ch However, it wasn't until the 1970s that the Naval Research Laboratory (NRL) began a concerted effort to develop phthalonitrile-based polymers for high-temperature applications. faa.govresearchgate.net

Early research focused on simpler bifunctional phthalonitrile monomers. researchgate.net These first-generation resins, while demonstrating high thermal stability, often had high melting points and narrow processing windows, making them difficult to work with. researchgate.net This led to the development of subsequent generations of monomers with improved processing characteristics, such as lower melting temperatures and wider curing windows, without compromising the exceptional thermal performance of the final polymer. researchgate.net

The evolution from simple bifunctional monomers to more complex structures like this compound represents a significant advancement in the field. The introduction of ether linkages and a trifunctional structure improved the processability of the uncured resin while increasing the cross-link density of the cured polymer. This led to materials with even greater thermal stability and mechanical performance, pushing the service temperature limits for polymer matrix composites. specificpolymers.comfaa.gov Research continues to focus on optimizing these systems for various manufacturing processes, including resin transfer molding (RTM) and filament winding, to broaden their application in demanding technological fields. specificpolymers.comfaa.gov

Data Table

The following table summarizes key properties associated with polymers derived from advanced phthalonitrile monomers.

| Property | Typical Value | Significance |

| Glass Transition Temperature (Tg) | > 400 °C | Indicates exceptional thermal stability and retention of mechanical properties at high temperatures. |

| Thermal Stability (5% weight loss) | Up to 527 °C | Demonstrates high resistance to thermal degradation. |

| Water Absorption | < 1% by weight faa.gov | Ensures performance is not compromised in humid environments. |

| Processability | Amenable to RTM, filament winding faa.gov | Allows for versatile and efficient manufacturing of complex composite parts. |

| Curing Mechanism | Addition Polymerization specificpolymers.com | Results in void-free components with high structural integrity. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

444717-57-1 |

|---|---|

Molecular Formula |

C30H12N6O3 |

Molecular Weight |

504.5 g/mol |

IUPAC Name |

4-[3,5-bis(3,4-dicyanophenoxy)phenoxy]benzene-1,2-dicarbonitrile |

InChI |

InChI=1S/C30H12N6O3/c31-13-19-1-4-25(7-22(19)16-34)37-28-10-29(38-26-5-2-20(14-32)23(8-26)17-35)12-30(11-28)39-27-6-3-21(15-33)24(9-27)18-36/h1-12H |

InChI Key |

PUGYXKIQPRPYCF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC2=CC(=CC(=C2)OC3=CC(=C(C=C3)C#N)C#N)OC4=CC(=C(C=C4)C#N)C#N)C#N)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 1,3,5 Tris 3,4 Dicyanophenoxy Benzene

Precursor Synthesis via Nucleophilic Aromatic Substitution Reactions

The synthesis is fundamentally an etherification reaction where the hydroxyl groups of a phenol (B47542) derivative displace an activated group, typically a nitro group, on a phthalonitrile (B49051) ring.

The synthesis of 1,3,5-Tris(3,4-dicyanophenoxy)benzene is achieved through the reaction of 1,3,5-trihydroxybenzene (phloroglucinol) with an activated phthalonitrile, such as 4-nitrophthalonitrile (B195368) or 3-nitrophthalonitrile. In this reaction, the phenoxide ions, generated from 1,3,5-trihydroxybenzene in the presence of a base, act as nucleophiles. These nucleophiles attack the electron-deficient carbon atom bearing the nitro group on the phthalonitrile ring. The nitro group is an effective activating group, making the aromatic ring susceptible to nucleophilic attack. nih.gov The reaction proceeds via an addition-elimination mechanism, resulting in the formation of an ether bond and the displacement of the nitro group. nih.govichrom.com This process is repeated for all three hydroxyl groups on the phloroglucinol (B13840) core, leading to the formation of the target tris-ether-linked phthalonitrile monomer. A similar reaction is used to create the related compound 1,3-Bis(3,4-dicyanophenoxy)benzene from resorcinol (B1680541) and 4-nitrophthalonitrile.

The success of the synthesis heavily relies on the appropriate choice of catalysts and reaction conditions, which significantly impact both the yield and purity of the final product.

Catalysts: A weak base, most commonly anhydrous potassium carbonate (K₂CO₃), is used as the catalyst. Its role is to deprotonate the hydroxyl groups of 1,3,5-trihydroxybenzene, forming the more nucleophilic phenoxide ions required for the substitution reaction.

Reaction Conditions:

Solvent: The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). These solvents are effective at solvating the potassium phenoxide intermediate, enhancing its nucleophilicity.

Temperature: Elevated temperatures are necessary to overcome the activation energy of the reaction. Temperatures can range from 80°C to 180°C. ichrom.com The optimal temperature is a trade-off between reaction rate and the formation of byproducts.

Reaction Time: The duration of the reaction influences the conversion of reactants and the profile of byproducts. For the related synthesis of 1,3-bis(3,4-dicyanophenoxy)benzene, reaction times can be optimized to maximize yield while minimizing impurities. For instance, one study showed that a reaction time of 8 hours at 80°C provided the optimal balance.

The table below summarizes typical conditions and their effects on the synthesis.

Table 1: Influence of Reaction Parameters on Synthesis

| Parameter | Typical Value/Type | Role & Impact on Yield/Purity |

|---|---|---|

| Catalyst | Potassium Carbonate (K₂CO₃) | Acts as a base to generate phenoxide nucleophiles. |

| Solvent | DMF, DMSO | Polar aprotic; solvates ions and facilitates the SNAr reaction. |

| Temperature | 80°C - 180°C | Higher temperatures increase reaction rate but may promote side reactions. ichrom.com |

| Reaction Time | 4 - 12 hours | Affects completeness of reaction and byproduct formation. |

Purification and Isolation Techniques for the Monomer

After the synthesis, the crude this compound must be purified to remove unreacted starting materials, the displaced nitrite (B80452) salt, and other organic byproducts. High purity is essential for the subsequent polymerization process.

Recrystallization is a standard and effective technique for purifying solid organic compounds. mt.com The principle relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. rubingroup.orglibretexts.org The ideal recrystallization solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures. rubingroup.orgumass.edu

The general procedure involves:

Dissolving the crude solid in a minimum amount of a suitable hot solvent to create a saturated solution. libretexts.orgyoutube.com

Filtering the hot solution, if necessary, to remove any insoluble impurities.

Allowing the solution to cool slowly and undisturbed, which promotes the formation of pure crystals. libretexts.orgumass.edu

Once crystallization is complete, the purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried. mt.comyoutube.com

For compounds like this compound, polar aprotic solvents, similar to those used in the synthesis, may be suitable for recrystallization.

Table 2: Common Recrystallization Solvents

| Solvent | Polarity | Boiling Point (°C) | Notes |

|---|---|---|---|

| Water | High | 100 | Good for polar compounds. rubingroup.org |

| Ethanol | Medium | 78 | General purpose solvent. rubingroup.org |

| Acetone | Medium | 56 | General purpose solvent. rubingroup.org |

| Ethyl Acetate | Medium | 77 | Good for a range of polarities. rubingroup.org |

For achieving very high purity or for separating compounds with similar solubility characteristics, column chromatography is often employed. google.com This technique separates components of a mixture based on their differential adsorption to a stationary phase as a mobile phase is passed through it.

In the purification of this compound and related compounds, column chromatography on a silica (B1680970) gel stationary phase is common. google.comresearchgate.net A solvent or a mixture of solvents (the mobile phase or eluent) is chosen to move the components down the column at different rates. Less polar compounds typically travel faster through the silica gel column with a nonpolar eluent, while more polar compounds are retained longer. By carefully selecting the eluent system, the desired monomer can be effectively isolated from impurities. google.com The separated fractions are collected, and the solvent is evaporated to yield the purified product.

Polymerization and Curing Mechanisms of 1,3,5 Tris 3,4 Dicyanophenoxy Benzene

Fundamental Curing Chemistry of Phthalonitrile (B49051) Groups

The curing of phthalonitrile resins is fundamentally a series of ring-forming reactions involving the cyano groups. These reactions lead to the formation of a robust, three-dimensional network composed of highly stable aromatic heterocyclic structures.

In the absence of a curing agent, the polymerization of neat phthalonitrile monomers is extremely sluggish and requires high temperatures. expresspolymlett.comresearchgate.net The process is believed to be initiated by trace impurities or atmospheric moisture at elevated temperatures. The self-polymerization pathways involve the cyclotrimerization of cyano groups to form s-triazine rings and the formation of phthalocyanine (B1677752) macrocycles. These ring-forming polymerizations are the basis for the high thermal stability of the resulting network. researchgate.netmdpi.com Some research has explored the introduction of functional groups like allyl or benzoxazine into the phthalonitrile monomer structure to facilitate a self-curing process at lower temperatures through sequential polymerization steps. semanticscholar.org

To facilitate curing at lower temperatures and accelerate the reaction rate, various curing agents are employed. researchgate.net Aromatic diamines are among the most effective and widely studied curing agents for phthalonitrile resins. ecust.edu.cngoogle.com The curing mechanism initiated by an aromatic amine, such as 4,4'-diaminodiphenyl sulfone (DDS), begins with the nucleophilic addition of the amine's active hydrogen to a cyano group. ecust.edu.cnresearchgate.net This initial step, which is often the rate-determining step, forms an amidine or imino intermediate. ecust.edu.cn This intermediate is more reactive than the original amine and propagates the polymerization by attacking other nitrile groups, leading to a cascade of reactions that build the polymer network. ecust.edu.cn

Besides amines, other curing agents have been developed to promote the polymerization of phthalonitriles, including:

Metallic Salts and Lewis Acids : These compounds can activate the nitrile group towards nucleophilic attack. expresspolymlett.commdpi.com

Strong Organic and Inorganic Acids : Acids like p-toluenesulfonic acid can catalyze the curing reaction. google.comgoogle.com

Ionic Liquids (ILs) : Certain ionic liquids have been shown to be effective curing agents, potentially lowering the curing temperature and providing a wider processing window. expresspolymlett.comresearchgate.net

Phenolic Hydroxyl Groups : Monomers containing phenolic hydroxyls can exhibit self-curing behavior, as the active hydrogen can initiate the polymerization. mdpi.comresearchgate.net

Inorganic Fillers : Some studies have shown that fillers like alumina can have a catalytic effect on the polymerization of phthalonitrile, in addition to their role as property enhancers. nih.gov

The choice of curing agent and its concentration significantly influences the processing conditions, curing kinetics, and the final properties of the thermoset polymer. bohrium.comresearchgate.net

The curing of 1,3,5-Tris(3,4-dicyanophenoxy)benzene results in a complex network structure primarily composed of three types of thermally stable heterocyclic linkages: isoindoline, triazine, and phthalocyanine. mdpi.commdpi.comnih.gov

Isoindoline : Following the initial nucleophilic attack by a curing agent like an amine, the nitrogen atom of the resulting imino group can attack the adjacent nitrile group on the same phthalonitrile unit. ecust.edu.cn This intramolecular cyclization forms an isoindoline intermediate, which is a key structure in the polymerization process. ecust.edu.cn Further reactions can lead to the formation of polyisoindoline structures. ecust.edu.cn

Triazine : Symmetrical triazine rings are formed through the cyclotrimerization of three nitrile groups. This reaction pathway is highly favorable and contributes significantly to the high cross-link density and thermal stability of the cured resin. ecust.edu.cnresearchgate.net The formation of triazine can proceed from amidine intermediates that continue to react with other phthalonitrile molecules. ecust.edu.cn

Phthalocyanine : A phthalocyanine ring is a large, highly stable macrocycle formed from four isoindoline units. mdpi.comrsc.orgresearchgate.net This structure can chelate metal ions if metal salt curing agents are used, but metal-free phthalocyanine rings also form. nih.govacs.org The formation of these rigid, planar macrocycles within the network is a major contributor to the exceptional thermal and chemical resistance of phthalonitrile polymers. mdpi.commdpi.com

The relative proportion of these linkages in the final network depends on the curing conditions, such as temperature, time, and the type of curing agent used. nih.govmdpi.com Spectroscopic techniques like Fourier-transform infrared spectroscopy (FTIR) are used to identify the formation of these characteristic structures during curing. mdpi.comacs.org

Kinetic Analysis of the Curing Process

Differential Scanning Calorimetry (DSC) is a primary technique used to study the curing kinetics of thermosetting resins like phthalonitriles. mdpi.comcnrs.fr It measures the heat flow into or out of a sample as a function of temperature or time, allowing for the direct measurement of the heat released during the exothermic polymerization reaction.

Non-Isothermal DSC : In this mode, the sample is heated at a constant rate (e.g., 5, 10, 15 °C/min). The resulting thermogram shows an exothermic peak corresponding to the curing reaction. By conducting experiments at several different heating rates, kinetic parameters can be determined. researchgate.netcnrs.fr The peak temperature of the exotherm (Tp) increases with higher heating rates. researchgate.net

Isothermal DSC : In this method, the sample is rapidly heated to a specific curing temperature and held there for a period of time. The DSC measures the heat flow as the reaction proceeds at a constant temperature. This provides direct information about the reaction rate at that temperature and how it changes as the reactants are consumed.

These DSC studies are critical for determining the processing window of the resin, including the onset temperature of curing and the time to gelation at various temperatures. expresspolymlett.com

The data obtained from DSC experiments can be used to calculate key kinetic parameters that describe the curing reaction.

Activation Energy (Ea) : The activation energy represents the minimum energy required to initiate the chemical reaction. A higher Ea indicates that more energy is needed to start the curing process. researchgate.net The activation energy is often determined from non-isothermal DSC data using isoconversional methods, such as the Kissinger equation or the Ozawa-Flynn-Wall (OFW) method. researchgate.netacs.org The Kissinger method, for example, uses the shift in the peak exothermic temperature (Tp) with different heating rates (β) to calculate Ea. bohrium.comresearchgate.net For phthalonitrile systems, activation energies can vary significantly depending on the specific monomer and the type and concentration of the curing agent used. researchgate.netmdpi.com

Reaction Order (n) : The reaction order describes how the rate of reaction is influenced by the concentration of the reactants. For complex polymerization reactions, the reaction order can be determined using models like the Šesták-Berggren equation applied to DSC data. cnrs.fr The reaction mechanism for phthalonitrile curing is often autocatalytic, meaning that a product of the reaction acts as a catalyst, causing the reaction rate to accelerate as curing proceeds. mdpi.com

The table below presents exemplary activation energy data for phthalonitrile resins cured with different agents, illustrating the impact of the curing additive on reaction kinetics.

| Phthalonitrile System | Curing Agent | Kinetic Method | Activation Energy (Ea) (kJ/mol) | Reference |

|---|---|---|---|---|

| Bisphenol A-type Phthalonitrile (BAPH) | None (Neat) | Isoconversional | 120.6 - 175.2 | mdpi.com |

| E51 Epoxy/DDS/BAPH Blend | 4,4'-diaminodiphenyl sulfone (DDS) | Isoconversional | 68.6 | mdpi.com |

| Phthalonitrile | 2% Sulfur-containing agent | Kissinger | 182.5 (43.6 kcal/mol) | researchgate.net |

| Phthalonitrile | 5% Sulfur-containing agent | Kissinger | 193.0 (46.1 kcal/mol) | researchgate.net |

| Phthalonitrile | 10% Sulfur-containing agent | Kissinger | 284.3 (68.0 kcal/mol) | researchgate.net |

Autocatalytic Reaction Modeling in Phthalonitrile Curing

The curing of phthalonitrile resins, including this compound, is characterized by a complex, autocatalytic reaction mechanism. This process is often studied using techniques like Differential Scanning Calorimetry (DSC). The data obtained from such analyses can be fitted to kinetic models to predict the curing behavior under different thermal conditions.

An autocatalytic reaction is one where a product of the reaction acts as a catalyst for the same reaction. In phthalonitrile curing, the formation of intermediate species, such as isoindoline structures, is believed to catalyze the subsequent cyclotrimerization of nitrile groups to form highly cross-linked triazine and phthalocyanine networks.

dα/dt = k(T) * α^m * (1-α)^n

Where:

dα/dt is the rate of conversion

α is the degree of conversion

k(T) is the temperature-dependent rate constant (often described by an Arrhenius equation: k(T) = A * exp(-Ea/RT))

m and n are the reaction orders

For many thermosetting polymers, this autocatalytic model provides an excellent fit for the experimental data, allowing for the prediction of the curing process over a wide range of temperatures and conversions. The predicted curves from such models often align well with non-isothermal DSC data, which is crucial for understanding and optimizing the curing of complex phthalonitrile systems. nih.gov

| Parameter | Symbol | Description | Typical Value Range (for related systems) |

|---|---|---|---|

| Activation Energy | Ea | The minimum energy required to initiate the curing reaction. | 50 - 90 kJ/mol |

| Pre-exponential Factor | A | A constant related to the frequency of molecular collisions. | 10^6 - 10^9 min^-1 |

| Reaction Order | m | Exponent related to the concentration of the reacted material (autocatalytic part). | 0.5 - 2.0 |

| Reaction Order | n | Exponent related to the concentration of the unreacted material. | 1.0 - 2.5 |

Influence of Curing Conditions on Network Evolution

The final properties of the cured this compound polymer are intrinsically linked to the evolution of its three-dimensional network structure during polymerization. This network formation is highly sensitive to the specific conditions applied during the curing process.

The temperature profile, including heating rates and isothermal hold temperatures, plays a critical role in dictating the final crosslinking density of the thermoset.

Heating Rate: Dynamic DSC scans at different heating rates show that the exothermic curing peak shifts to higher temperatures as the heating rate increases. nih.gov This indicates that at faster heating rates, the monomer has less time to react at lower temperatures, and the bulk of the polymerization occurs at an elevated temperature.

Curing Temperature: The choice of isothermal curing temperature significantly influences the final network structure. Higher curing temperatures generally lead to the formation of a stiffer polymer network, which suggests a higher density of cross-links. This increased stiffness is reflected in a higher shear modulus of the resulting material. For instance, in related thermosetting systems, an increase in curing temperature from 65°C to 150°C can nearly double the shear modulus of the cured polymer. This is likely due to fewer secondary reactions occurring at higher temperatures, allowing for more efficient and complete primary cross-linking reactions. The curing temperature, rather than the initial heating rate, appears to be the dominant factor in determining the final mechanical properties of the network.

Molecular dynamics simulations on analogous thermosetting resins have shown that at a given high temperature, a system with a lower cross-linking degree will have a greater specific volume than a system with a higher cross-linking degree. As the temperature decreases, the specific volume of all systems decreases, with the less cross-linked systems exhibiting a larger change in volume with temperature.

| Curing Temperature (°C) | Relative Crosslinking Density | Resulting Glass Transition Temperature (Tg) | Relative Shear Modulus (at 25°C) |

|---|---|---|---|

| Low (e.g., 180°C) | Lower | Lower | 1.0x |

| Medium (e.g., 220°C) | Moderate | Intermediate | ~1.5x |

| High (e.g., 260°C) | Higher | Higher | ~2.0x |

The polymerization of this compound, like other phthalonitriles, is typically initiated by a curing agent, often an aromatic diamine. The concentration of this curing agent has a significant impact on the reaction kinetics and the final network architecture.

Phthalonitrile monomers can polymerize through two main competitive pathways when a diamine curing additive is used:

Formation of linear polyisoindoline chains.

Formation of branched triazine crosslinks.

The structure and concentration of the diamine additive can influence which of these pathways is favored. Research on related phthalonitrile systems has shown that increasing the concentration of certain diamine curing agents can lead to a decrease in the relative content of triazine structures, indicating a preference for the polyisoindoline cure pathway. scispace.com

Molecular Architecture and Crosslinking Density of Derived Polymeric Systems

Development of Highly Crosslinked Network Structures

No information is available.

Control of Network Topology through Monomer Design and Curing Strategy

No information is available.

Characterization of Hyperbranched Structures and Crosslinking Efficiency

No information is available.

Structural Features Contributing to Network Rigidity and Flexibility

No information is available.

Advanced Characterization Methodologies for 1,3,5 Tris 3,4 Dicyanophenoxy Benzene and Its Thermosets

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the precise molecular structure of the 1,3,5-Tris(3,4-dicyanophenoxy)benzene monomer before its polymerization.

Fourier Transform Infrared (FTIR) Spectroscopy for Monitoring Nitrile Conversion

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for both the initial characterization of the this compound monomer and for monitoring its subsequent conversion during the curing process. The FTIR spectrum of the uncured monomer exhibits characteristic absorption bands that confirm its molecular structure. The most critical of these is the sharp, strong peak corresponding to the nitrile (C≡N) stretching vibration, which is typically observed around 2230 cm⁻¹. Other significant peaks include those for the aromatic C-H and C=C bonds, and the aryl-ether (C-O-C) linkages.

During thermal curing, the monomer undergoes a complex cyclotrimerization reaction, leading to the formation of a highly cross-linked network structure, often featuring phthalocyanine (B1677752) or triazine rings. This conversion is directly monitored by observing the FTIR spectrum over time. The key indicator of the curing progress is the gradual decrease and eventual disappearance of the nitrile peak at approximately 2230 cm⁻¹. The extent of nitrile group conversion is directly correlated with the degree of cure of the resin, providing critical data for optimizing curing schedules and ensuring the complete formation of the thermoset network.

Table 1: Key FTIR Absorption Bands for Monitoring the Curing of Phthalonitrile (B49051) Resins

| Functional Group | Wavenumber (cm⁻¹) | Significance in Curing Analysis |

|---|---|---|

| Nitrile (C≡N) | ~2230 | Disappears as curing progresses, indicating consumption of reactive groups. |

| Aryl Ether (C-O-C) | 1200-1250 | Remains stable, part of the monomer backbone. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Molecular Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure of the this compound monomer, confirming the connectivity and chemical environment of every hydrogen and carbon atom.

In ¹H NMR spectroscopy, the protons on the central benzene (B151609) ring and the pendant dicyanophenoxy groups appear as distinct signals in the aromatic region of the spectrum. The integration and splitting patterns (multiplicity) of these signals must align with the molecule's C₃ symmetry.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts confirm the presence of key functional groups, including the nitrile carbons (typically around 115 ppm), the carbons of the ether linkage, and the various aromatic carbons. The observed signals must match the number of chemically non-equivalent carbons predicted by the molecule's structure. Together, ¹H and ¹³C NMR spectra serve as a definitive fingerprint for the monomer, verifying its successful synthesis and purity before polymerization.

Mass Spectrometry (MALDI-TOF MS) for Molecular Mass Determination

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for determining the precise molecular mass of the this compound monomer. This analysis provides direct confirmation of the compound's elemental composition. In a typical MALDI-TOF experiment, the monomer is co-crystallized with a matrix that absorbs laser energy, facilitating a soft ionization process. The instrument then measures the time it takes for the ionized molecule to travel to a detector, which is directly proportional to its mass-to-charge ratio (m/z). The experimental molecular weight must correspond accurately to the theoretical molecular weight calculated from the chemical formula (C₃₀H₁₂N₆O₃), providing a high degree of confidence in the monomer's identity.

Thermal Analysis Techniques for Curing and Network Characterization

Thermal analysis techniques are crucial for understanding the behavior of this compound as it transforms from a monomer into a high-performance thermoset. These methods measure changes in the material's physical and chemical properties as a function of temperature.

Differential Scanning Calorimetry (DSC) for Curing Kinetics and Transitions

Differential Scanning Calorimetry (DSC) is the primary technique used to investigate the curing behavior and thermal transitions of phthalonitrile resins. A DSC experiment measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.

When the this compound monomer is heated, the DSC thermogram reveals several key features. First, an endothermic peak corresponding to the monomer's melting point is observed. Following the melt, a broad, strong exothermic peak appears over a high-temperature range. This exotherm represents the heat released during the cyclotrimerization and cross-linking reactions. The onset temperature, peak maximum, and total energy of this exotherm are critical parameters for determining the curing window and reaction kinetics.

After the curing process is complete, a subsequent DSC scan is performed on the thermoset polymer. This scan is used to determine the glass transition temperature (Tg), which is observed as a step-like change in the baseline heat flow. The Tg is a critical property of the thermoset, indicating the temperature at which it transitions from a rigid, glassy state to a more rubbery state. For highly cross-linked phthalonitrile polymers, the Tg can be very high, often exceeding 400°C, signifying their suitability for high-temperature applications. finechem-mirea.ru

Thermogravimetric Analysis (TGA) for Decomposition Behavior

Thermogravimetric Analysis (TGA) is used to evaluate the thermal and thermo-oxidative stability of the fully cured this compound thermoset. TGA measures the change in a material's mass as a function of temperature in a controlled atmosphere, such as nitrogen (for thermal stability) or air (for oxidative stability).

The resulting TGA curve provides critical data on the material's decomposition profile. Key parameters include the onset temperature of decomposition, often defined as the temperature at which 5% weight loss occurs (T₅%). For high-performance phthalonitrile thermosets, this temperature is exceptionally high, with values often exceeding 500°C in a nitrogen atmosphere, indicating outstanding thermal stability. finechem-mirea.ru

Another important parameter derived from TGA is the char yield, which is the percentage of the material's original mass that remains at a very high temperature (e.g., 900°C or 1000°C) under an inert atmosphere. rsc.org The high aromatic content of the thermoset derived from this compound results in a very high char yield, often above 70%. finechem-mirea.ru This high char yield is a key contributor to the excellent fire resistance of these materials. rsc.org

Table 2: Typical Thermal Properties of Phthalonitrile-Based Thermosets

| Property | Typical Value | Analytical Technique | Significance |

|---|---|---|---|

| Glass Transition Temp. (Tg) | >400 °C finechem-mirea.ru | DSC | Defines the upper service temperature of the material. |

| 5% Weight Loss Temp. (T₅%) | >500 °C (in N₂) finechem-mirea.ru | TGA | Indicates the onset of significant thermal decomposition. |

Dynamic Mechanical Analysis (DMA) for Viscoelastic Response

Dynamic Mechanical Analysis (DMA) is a powerful technique for probing the viscoelastic properties of thermosetting polymers derived from this compound. By applying an oscillatory force to a sample and measuring the resultant displacement, DMA can determine key material parameters such as the storage modulus (E'), loss modulus (E''), and the damping factor (tan δ) as a function of temperature.

Thermosets based on phthalonitrile resins are known for their exceptional thermal stability, and DMA is critical in quantifying their performance at elevated temperatures. The storage modulus, representing the elastic response of the material, is typically high in the glassy state, on the order of several gigapascals (GPa). As the temperature increases through the glass transition region (Tg), the storage modulus experiences a significant drop, indicating the transition from a rigid, glassy state to a more rubbery state. The high crosslink density of these thermosets ensures that they maintain a substantial modulus in the rubbery plateau region above the Tg.

The peak of the tan δ curve is often used to determine the glass transition temperature (Tg), a critical parameter for defining the upper service temperature of the material. For high-performance thermosets derived from multifunctional monomers like this compound, the Tg is expected to be very high, often exceeding 300°C, and in some cases approaching 400°C. researchgate.net The height and width of the tan δ peak can also provide insights into the homogeneity of the polymer network and the molecular motions occurring during the transition.

Table 1: Expected DMA Properties of a Thermoset from this compound

| Parameter | Expected Value/Behavior | Significance |

|---|---|---|

| Storage Modulus (E') at room temperature | > 3 GPa | Indicates high stiffness and rigidity of the cured polymer. researchgate.net |

| Glass Transition Temperature (Tg) | > 300 °C | Defines the upper limit for the material's structural applications. researchgate.net |

Structural Characterization of Polymeric Materials

Wide-Angle X-ray Diffraction (WAXD) is a fundamental technique for assessing the degree of crystallinity in polymeric materials. For thermosets formed from the polymerization of this compound, the resulting highly crosslinked, three-dimensional network structure typically prevents the long-range molecular order required for crystallization. Consequently, these materials are generally amorphous.

A WAXD analysis of such a thermoset is expected to show a broad, diffuse scattering halo rather than sharp, well-defined Bragg reflections which are characteristic of crystalline materials. The position of the amorphous halo can provide information about the average intermolecular spacing within the polymer network. The absence of sharp peaks confirms the amorphous nature of the cured resin, which is a common feature of high-performance thermosetting systems due to the random orientation of the polymer chains and the constraints imposed by the dense crosslinking.

Scanning Electron Microscopy (SEM) is an invaluable tool for examining the morphological features of the fracture surfaces of cured thermosets. The way a material breaks provides significant insight into its mechanical properties, such as its brittleness or toughness. For a highly crosslinked, amorphous thermoset derived from this compound, a brittle fracture is the expected failure mode under mechanical stress.

SEM micrographs of the fracture surface would likely reveal a relatively smooth, glassy appearance with features such as a "mirror" zone, where the crack initiates, followed by a "mist" and "hackle" region as the crack propagates. The absence of significant plastic deformation features, such as crazing or shear yielding, would be indicative of the material's inherent brittleness. The high magnification capabilities of SEM can also be used to identify any micro-voids or defects within the material that may have acted as stress concentrators and initiated the fracture.

Chromatographic Techniques for Purity and Compositional Analysis

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for the quality control of the this compound monomer. finechem-mirea.rufinechem-mirea.ru The purity of the monomer is crucial as impurities can significantly affect the curing process and the final properties of the thermoset. A reversed-phase HPLC (RP-HPLC) method is well-suited for this purpose.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, would be used. The mobile phase would consist of a mixture of a polar solvent, like water, and a less polar organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the separation of the highly nonpolar this compound from any more polar impurities or unreacted starting materials. A UV detector would be suitable for detection, as the aromatic nature of the compound results in strong UV absorbance. This method allows for the quantitative determination of the monomer's purity and the identification and quantification of any byproducts from the synthesis. finechem-mirea.rufinechem-mirea.ru

Table 2: Typical RP-HPLC Conditions for Analysis of Aromatic Nitrile Monomers

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 (Reversed-Phase) | Separation based on hydrophobicity. |

| Mobile Phase | Water/Acetonitrile or Water/Methanol Gradient | To elute compounds with a wide range of polarities. |

| Detector | UV-Vis (e.g., at 254 nm) | Detection of aromatic compounds. |

| Flow Rate | ~1 mL/min | Standard analytical flow rate. |

Formulation Strategies and Blending Approaches

Blending 1,3,5-Tris(3,4-dicyanophenoxy)benzene with Other Phthalonitrile (B49051) Monomers and Oligomers

While specific studies detailing blends with this compound are not extensively available in open literature, the principles can be inferred from work on similar phthalonitrile systems. For instance, 1,3-Bis(3,4-dicyanophenoxy)benzene (a related compound, see Table 1) is often blended with viscosity-reducing comonomers. The ratio of the different phthalonitrile components in a blend can be systematically adjusted to achieve a desired melt temperature for the prepolymer mixture.

The introduction of more flexible or asymmetric phthalonitrile comonomers can disrupt the crystalline packing of this compound, leading to a lower melting point and a broader processing window. These comonomers still contain the reactive nitrile groups necessary for the cyclotrimerization reaction that forms the highly cross-linked, thermally stable phthalocyanine (B1677752) network.

Table 1: Related Phthalonitrile Compounds for Blending

| Compound Name | Potential Role in Blending with this compound |

|---|---|

| 1,3-Bis(3,4-dicyanophenoxy)benzene | May be used to modify melt viscosity and thermal properties. |

| 4,4'-Bis(3,4-dicyanophenoxy)biphenyl | Could enhance thermal stability while affecting melt characteristics. |

Role of Viscosity Modifiers and Processability Enhancers

To facilitate processing methods like resin transfer molding (RTM) and vacuum infusion (VARTM), the viscosity of the this compound resin must be significantly lowered. This is crucial for ensuring complete impregnation of the fiber reinforcement and minimizing voids in the final composite part. While heating the resin is a primary method to reduce viscosity, the addition of viscosity modifiers or processability enhancers can provide further control. mdpi.comresearchgate.net

Development of Resin Formulations for Specific Processing Methods (e.g., Resin Transfer Molding, Vacuum Infusion)

The formulation of a this compound resin for RTM or vacuum infusion is a multi-faceted challenge that balances resin viscosity, pot life, and cure kinetics. addcomposites.com These processes require the resin to have a low enough viscosity (typically below 1000 cP) for an extended period to allow for the complete infusion of a dry fiber preform. mdpi.comaddcomposites.com

Key considerations for developing RTM/VARTM formulations include:

Viscosity Profile: The resin's viscosity must be low at the infusion temperature and remain low long enough for the mold to be filled. Blending with comonomers is a key strategy here.

Pot Life: The time before the resin begins to gel and its viscosity increases significantly must be longer than the infusion time. This is controlled by the type and concentration of the curing agent and the temperature.

Cure Cycle: The temperature profile for curing the infused part must be carefully designed to ensure complete cross-linking without causing defects from exothermic reactions or thermal stresses. This often involves a multi-step curing process with a final post-cure at a high temperature to fully develop the polymer network's properties.

Wetting Agents: Additives may be included to improve the wetting of the fiber reinforcement by the resin, ensuring a strong fiber-matrix interface.

A hypothetical formulation for a VARTM process using a this compound-based resin might involve creating a prepolymer blend with a lower-melting phthalonitrile comonomer, adding a suitable curing agent at a temperature just above the blend's melting point, and then infusing this mixture into a preform under vacuum while carefully controlling the temperature to manage viscosity and pot life. mdpi.comaddcomposites.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3-Bis(3,4-dicyanophenoxy)benzene |

| 4,4'-Bis(3,4-dicyanophenoxy)biphenyl |

Performance Attributes of 1,3,5 Tris 3,4 Dicyanophenoxy Benzene Based Thermosets

Enhanced Thermo-Oxidative Stability and High-Temperature Resistance

Thermosets based on 1,3,5-Tris(3,4-dicyanophenoxy)benzene exhibit exceptional resistance to thermal and oxidative degradation, a direct consequence of their highly aromatic and cross-linked structure. The polymerization of the nitrile (-CN) groups results in the formation of a robust phthalocyanine (B1677752) or triazine network, which is thermally stable.

Research into the broader class of phthalonitrile (B49051) resins, to which these thermosets belong, consistently demonstrates their high-temperature capabilities. Upon curing, these materials exhibit very high glass transition temperatures (Tg), often exceeding 400°C. This indicates that the material retains its rigidity and mechanical properties at elevated temperatures. Furthermore, thermogravimetric analysis (TGA) of related phthalonitrile polymers shows a high decomposition temperature (Td), with a 5% mass loss typically occurring at temperatures above 500°C in an inert atmosphere. The high char yield, often in the range of 70% at 900°C, underscores the material's ability to form a protective, carbonaceous layer that inhibits further degradation.

| Thermal Property | Reported Value for Related Phthalonitrile Resins |

| Glass Transition Temperature (Tg) | > 400 °C |

| Decomposition Temperature (5% Mass Loss, N2) | ~ 527 °C |

| Char Yield (at 900 °C, N2) | ~ 70% |

Note: The data presented is for closely related phthalonitrile-based thermosets and is indicative of the expected performance of this compound-based systems.

Improved Mechanical Response and Integrity in Composite Structures

When used as a matrix material in fiber-reinforced composites, this compound-based thermosets contribute to exceptional mechanical performance. The high cross-link density and the strong interfacial adhesion with reinforcing fibers, such as carbon fibers, result in composites with high strength and stiffness.

| Mechanical Property | Typical Range for High-Performance CFRP Composites |

| Tensile Strength | > 600 MPa |

| Flexural Strength | > 800 MPa |

| Tensile Modulus | > 150 GPa |

Note: These values are representative of high-performance carbon fiber reinforced thermoset composites and serve as a benchmark for the expected performance of composites utilizing this compound-based resins.

Intrinsic Flame Retardancy Characteristics

A significant advantage of thermosets derived from this compound is their intrinsic flame retardancy. The high aromatic content and the nitrogen-rich structure of the cured polymer contribute to its excellent fire-resistant properties without the need for halogenated or phosphorus-based flame retardant additives.

Upon exposure to a flame, the material tends to char rather than melt and drip, which is a critical factor in preventing the spread of fire. The high char yield, as mentioned earlier, acts as a thermal barrier, insulating the underlying material from the heat source and reducing the release of flammable volatiles. The Limiting Oxygen Index (LOI), which is the minimum percentage of oxygen required to sustain combustion, is expected to be high for these materials. Similarly, they are anticipated to achieve a high rating in flammability tests such as the UL 94 standard.

| Flammability Property | Expected Performance |

| Limiting Oxygen Index (LOI) | High (> 40) |

| UL 94 Rating | V-0 |

Note: The expected performance is based on the known characteristics of high-char-yielding, aromatic, nitrogen-containing polymers.

Low Moisture Absorption Profiles

Thermosets based on this compound exhibit low moisture absorption due to their hydrophobic chemical nature and highly cross-linked network structure. The dense network of aromatic rings and the absence of highly polar, water-attracting functional groups in the cured state limit the ingress of water molecules.

Low moisture absorption is a critical property for materials used in humid environments or applications where dimensional stability is crucial, such as in aerospace components and electronic substrates. The absorption of water can degrade the mechanical properties and the glass transition temperature of a polymer. The inherent hydrophobicity of the this compound-based thermosets helps to maintain their performance integrity over a wide range of environmental conditions.

| Property | Expected Value |

| Water Absorption (24h immersion at 23°C) | < 0.5% |

Note: This value is an estimation based on the performance of similar high-performance, low-polarity thermosetting resins.

Applications in Advanced Materials Science and Engineering

High-Temperature Polymer Matrix Composites (HTCs)

There is no information available on the use of 1,3,5-Tris(3,4-dicyanophenoxy)benzene in the formulation of high-temperature polymer matrix composites.

Structural Materials for Aerospace and Aeronautical Components

No studies or reports were found that describe the application of This compound in aerospace or aeronautical components.

Applications in Defense and High-Performance Engineering

The search yielded no data on the use of This compound in defense or any other high-performance engineering applications.

Electronic Encapsulation and High-Performance Electronic Materials

There is no literature available on the use of This compound for electronic encapsulation or as a high-performance electronic material.

Emerging Applications in Extreme Environments

No research could be found that explores the use of This compound in extreme environments.

Theoretical and Computational Investigations of 1,3,5 Tris 3,4 Dicyanophenoxy Benzene Systems

Molecular Dynamics Simulations of Polymerization and Network Formation

In the context of 1,3,5-Tris(3,4-dicyanophenoxy)benzene, MD simulations could be employed to model the curing process of the phthalonitrile (B49051) resin. This would involve creating a simulation box containing multiple monomers of this compound and a curing agent. By applying a force field, which defines the potential energy of the system based on the positions of its particles, the simulation would track the trajectories of each atom.

The primary goal of such simulations would be to observe the formation of the cross-linked polymer network. Key aspects that could be investigated include:

Rate of Polymerization: By monitoring the formation of covalent bonds between the monomers over simulated time, the kinetics of the polymerization reaction could be estimated.

Network Topology: The simulations would reveal the three-dimensional structure of the resulting polymer network, including the distribution of cross-links and the presence of any structural defects.

Physical Properties: From the simulated network structure, various physical properties of the resulting polymer could be predicted, such as its density, glass transition temperature (Tg), and mechanical properties like Young's modulus and shear modulus.

For instance, studies on other cross-linking polymers have successfully used MD simulations to understand the relationship between the monomer structure, curing conditions, and the final properties of the thermoset polymer. These simulations provide valuable insights at the atomic level that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. For this compound, DFT calculations would be instrumental in understanding its fundamental chemical properties and reactivity, which are crucial for its polymerization behavior.

Although specific DFT studies on this compound are not widely documented, research on analogous molecules like 1,3,5-Tris(4-carboxyphenyl)benzene demonstrates the utility of this approach. nih.gov DFT calculations can be used to determine a variety of electronic and structural properties of the this compound monomer, including:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of the atoms in the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy and shape of these orbitals indicate where the molecule is likely to donate or accept electrons. For example, in the context of polymerization, the LUMO of the dicyanophenoxy groups would be of particular interest as it would be involved in the cyclotrimerization reaction that leads to the formation of the triazine or phthalocyanine (B1677752) rings in the polymer network.

Electrostatic Potential (ESP) Map: This map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how the monomer will interact with other molecules, including curing agents and other monomers.

Reactivity Descriptors: DFT can be used to calculate various parameters that quantify the reactivity of the molecule, such as chemical hardness, softness, and electrophilicity index.

These theoretical insights are invaluable for designing new polymerization strategies and for understanding the reaction mechanisms at a fundamental level.

Below is a hypothetical data table illustrating the kind of information that could be generated from a DFT study of this compound.

| Calculated Property | Hypothetical Value | Significance |

| HOMO Energy | -7.2 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -1.5 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Indicates the chemical reactivity and kinetic stability of the molecule. |

| Dipole Moment | 2.5 D | Provides insight into the polarity of the molecule. |

Predictive Models for Polymer Performance and Material Properties

Predictive modeling for polymer performance aims to establish quantitative structure-property relationships (QSPR) that can forecast the macroscopic properties of a polymer based on its chemical structure. For polymers derived from this compound, such models would be highly beneficial for materials design and optimization, reducing the need for extensive experimental synthesis and testing.

While specific predictive models for polymers based on this compound are not currently established in the literature, the general approach would involve a multi-step process:

Data Collection: A dataset would be compiled containing the chemical structures of various phthalonitrile-based polymers and their experimentally measured properties. These properties could include thermal stability (e.g., decomposition temperature), mechanical strength (e.g., tensile strength, modulus), and dielectric constant.

Descriptor Generation: A set of numerical descriptors would be calculated for each polymer structure. These descriptors can encode various aspects of the molecular structure, such as topological indices, quantum chemical parameters obtained from DFT calculations, and descriptors derived from MD simulations.

Model Development: Using machine learning algorithms (e.g., multiple linear regression, support vector machines, neural networks), a mathematical model would be trained to find the relationship between the structural descriptors and the material properties.

Model Validation: The predictive power of the model would be assessed using statistical methods and by testing it on a set of polymers not used in the training process.

Once a reliable predictive model is developed, it could be used to screen virtual libraries of potential polymer structures derived from various substituted tris(phenoxy)benzene monomers to identify candidates with desired performance characteristics. This computational screening can significantly accelerate the discovery of new high-performance materials.

The table below presents a conceptual example of how data could be structured for developing a predictive model for the glass transition temperature (Tg) of polymers derived from different tris(phenoxy)benzene monomers.

| Monomer | Descriptor 1 (e.g., Molecular Weight) | Descriptor 2 (e.g., HOMO-LUMO Gap) | Experimental Tg (°C) |

| This compound | Value | Value | Predicted/Experimental Value |

| Monomer A | Value | Value | Experimental Value |

| Monomer B | Value | Value | Experimental Value |

| Monomer C | Value | Value | Experimental Value |

Q & A

Q. What are the key considerations for synthesizing 1,3,5-Tris(3,4-dicyanophenoxy)benzene, and how can reaction conditions be optimized for high yield?

Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution between 1,3,5-trihydroxybenzene and 3,4-dicyanophenol derivatives under inert conditions. Critical parameters include:

- Catalyst selection : Use of DIPEA (diisopropylethylamine) or similar bases to deprotonate phenolic hydroxyl groups .

- Solvent choice : Polar aprotic solvents like DMSO or DMF enhance reactivity by stabilizing intermediates .

- Temperature control : Reflux conditions (e.g., 18 hours at 100–120°C) ensure complete substitution, followed by slow cooling to avoid side reactions .

- Purification : Crystallization from water-ethanol mixtures improves purity (yields ~65%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm substitution patterns and absence of unreacted hydroxyl groups.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Detect cyano (C≡N) stretching vibrations at ~2230 cm to verify functional group retention .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns with UV detection (λ = 254 nm) .

- Elemental Analysis : Validate empirical formula (e.g., CHNO) with <0.3% deviation .

Q. What are the stability profiles of this compound under varying pH and thermal conditions?

Methodological Answer:

- Hydrolytic stability : Phthalonitrile derivatives like this compound exhibit resistance to hydrolysis at pH 10 (rate constant at 65°C), making them suitable for aqueous applications .

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~350°C, with residual char >60% at 800°C in nitrogen, indicating high thermal resistance .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve contradictions in experimental data on the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior and compare with cyclic voltammetry (CV) data. Discrepancies may arise from solvent effects or incomplete solvation models.

- Molecular dynamics simulations : Model aggregation tendencies in polar solvents to explain deviations in UV-Vis absorption spectra .

- Validation : Cross-reference computed IR/Raman spectra with experimental data to refine force fields .

Q. What strategies improve the processability of this compound in polymer composites without compromising thermal stability?

Methodological Answer:

- Co-monomer blending : Incorporate viscosity-reducing agents like 4-(4-cyanophenoxy)benzene-1,2-dicarbonitrile (CPN) to lower melt viscosity while maintaining crosslinking efficiency .

- Curing optimization : Use latent catalysts (e.g., imidazole derivatives) to delay polymerization onset, enabling uniform filler dispersion in composites .

- Post-curing analysis : Monitor glass transition temperature () via dynamic mechanical analysis (DMA) to ensure network integrity .

Q. How do steric and electronic effects influence the reactivity of this compound in crosslinking reactions?

Methodological Answer:

- Steric hindrance : The bulky 3,4-dicyanophenoxy groups reduce accessibility of the central benzene ring, requiring elevated temperatures (>200°C) for crosslinking .

- Electronic effects : Electron-withdrawing cyano groups activate the phenoxy oxygen for nucleophilic attack, facilitating triazine or isoindoline formation during curing.

- Kinetic studies : Track reaction progress using in-situ FTIR to correlate steric/electronic parameters with rate constants .

Q. What advanced spectroscopic techniques can elucidate the degradation mechanisms of this compound under oxidative conditions?

Methodological Answer:

- Electron Paramagnetic Resonance (EPR) : Detect radical intermediates during thermo-oxidative degradation to identify chain-scission pathways .

- X-ray Photoelectron Spectroscopy (XPS) : Analyze surface oxidation states (e.g., C=O formation from C≡N) after exposure to ozone or UV irradiation .

- Pyrolysis-GC/MS : Identify volatile degradation products (e.g., HCN, CO) to reconstruct reaction mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.